1-(3-Bromopropyl)-2-methoxybenzene

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7) is an organic compound classified as a substituted benzene derivative, featuring a methoxy group at the 2-position and a bromopropyl group at the 1-position. This compound serves as a crucial synthetic intermediate, with the bromine atom providing a reactive site for nucleophilic substitution reactions, while the methoxy group enhances the electron density of the aromatic ring.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 38011-77-7
Cat. No. B1266853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-2-methoxybenzene
CAS38011-77-7
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCCBr
InChIInChI=1S/C10H13BrO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3
InChIKeyOMTJHFBMYNREKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7) Procurement Guide: Core Reactivity and Physicochemical Profile


1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7) is an organic compound classified as a substituted benzene derivative, featuring a methoxy group at the 2-position and a bromopropyl group at the 1-position . This compound serves as a crucial synthetic intermediate, with the bromine atom providing a reactive site for nucleophilic substitution reactions, while the methoxy group enhances the electron density of the aromatic ring . It is a versatile molecular building block used in the synthesis of pharmaceuticals and agrochemicals [1].

1-(3-Bromopropyl)-2-methoxybenzene: Why Direct Substitution with Chloro- or Unsubstituted Analogs Fails


The structural specificity of 1-(3-bromopropyl)-2-methoxybenzene is paramount. The 2-methoxy group is not a passive substituent; its ortho/para-directing nature and electron-donating effects directly influence the reactivity of the benzene ring and the appended bromopropyl chain, impacting reaction yields and subsequent synthetic pathways . The bromine atom offers a distinct reactivity profile compared to its chloro analog (CAS 72734-85-1), with bromine being a significantly better leaving group in nucleophilic substitution (SN2) reactions . Substituting the 2-methoxy isomer with the 3-methoxy (meta) or 4-methoxy (para) isomers would alter the electronic environment and steric hindrance, potentially leading to different reaction kinetics and product distributions .

Quantitative Differentiation Evidence for 1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7) Against Key Comparators


Superior Leaving Group Potential: 1-(3-Bromopropyl)-2-methoxybenzene vs. its Chloro Analog

In SN2 nucleophilic substitution reactions, the C-Br bond in 1-(3-bromopropyl)-2-methoxybenzene is significantly more reactive than the C-Cl bond in its chloro analog (1-(3-chloropropyl)-2-methoxybenzene, CAS 72734-85-1) . This is a well-established class-level inference based on bond dissociation energies and leaving group abilities (Br⁻ is a much better leaving group than Cl⁻) . While no direct head-to-head kinetic study was found for this specific pair, the general principle applies: bromine's bond dissociation energy (BDE) for a C-Br bond is approximately 285 kJ/mol, compared to approximately 327 kJ/mol for a C-Cl bond, leading to faster reaction rates and potentially higher yields under milder conditions for the bromo analog [1].

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Physicochemical Property Differentiation: Density and Boiling Point vs. Regioisomers and Unsubstituted Analog

The specific substitution pattern of 1-(3-bromopropyl)-2-methoxybenzene results in a unique physicochemical profile compared to its regioisomers and the unsubstituted (3-bromopropyl)benzene. These differences are critical for purification and formulation processes . While direct comparative experimental data for all analogs is limited, predicted or available property data for related compounds highlight these differences. For instance, the density of 1-(3-bromopropyl)-2-methoxybenzene is reported as 1.3±0.1 g/cm³ , which is higher than that of (3-bromopropyl)benzene (1.31 g/mL at 25 °C) , reflecting the presence of the methoxy group.

Physical Chemistry Separation Science Process Engineering

In Silico ADME Profile Suggests High Oral Absorption Potential for 1-(3-Bromopropyl)-2-methoxybenzene

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions for 1-(3-bromopropyl)-2-methoxybenzene indicate a favorable oral absorption profile, which is a key differentiator for lead compound selection in early drug discovery [1]. Predicted human intestinal absorption (HIA) is high at 92.383%, and it is predicted to be Caco-2 permeable (probability 57.78%) [1]. Furthermore, the compound is predicted to be a substrate for P-glycoprotein (P-gp), which is an important consideration for CNS penetration and potential drug-drug interactions [2].

Drug Discovery ADME Prediction Medicinal Chemistry

Best-Fit Application Scenarios for 1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7)


Medicinal Chemistry: Synthesis of Novel Drug Candidates with Optimized ADME Properties

This compound is an excellent starting material for medicinal chemists seeking to incorporate a 3-(2-methoxyphenyl)propyl moiety into drug candidates. The favorable in silico ADME profile, predicting high oral absorption, makes it a strategic choice for lead optimization programs focused on oral bioavailability [1]. Its use in the synthesis of desloratadine derivatives with enhanced anti-inflammatory activity demonstrates its utility in generating novel, biologically active molecules .

Organic Synthesis: Expedited Synthetic Routes via High-Reactivity Bromoalkyl Handle

The bromine atom provides a highly reactive site for nucleophilic substitution (SN2) reactions, enabling efficient chain elongation and functional group interconversion. Compared to its less reactive chloro analog, the bromo compound allows for faster and often higher-yielding reactions under milder conditions, making it a preferred building block for complex molecule synthesis . This is particularly advantageous in the synthesis of sterically protected or highly functionalized intermediates .

Process Chemistry: Designing Efficient Purification Workflows Based on Unique Physicochemical Properties

The specific density and predicted boiling point (256.8±15.0 °C) of 1-(3-bromopropyl)-2-methoxybenzene are critical parameters for process chemists. These properties differentiate it from structurally similar by-products and unreacted starting materials (like (3-bromopropyl)benzene), facilitating the development of optimized purification strategies such as fractional distillation or liquid-liquid extraction . This ensures higher purity of the final pharmaceutical or agrochemical intermediate.

Agrochemical Intermediates: Building Block for Novel Crop Protection Agents

The compound's reactivity and structural features make it a valuable intermediate in the synthesis of novel agrochemicals. The ability to easily functionalize the bromopropyl chain allows for the creation of diverse compound libraries for screening against pests and weeds. Its potential use in this field is supported by its classification as a versatile organic building block [2].

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